Cas no 4439-02-5 (3,4-Methylenedioxyphenylacetonitrile)

4439-02-5 structure
Nombre del producto:3,4-Methylenedioxyphenylacetonitrile
Número CAS:4439-02-5
MF:C9H7NO2
Megavatios:161.157382249832
MDL:MFCD00005835
CID:45060
PubChem ID:78178
3,4-Methylenedioxyphenylacetonitrile Propiedades químicas y físicas
Nombre e identificación
-
- 2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile
- Homopiperonylnitrile
- 1,3-Benzodioxole-5-acetonitrile
- (1,3-Benzodioxol-5-yl)acetonitrile~3,4-(Methylenedioxy)benzyl cyanide~Piperonyl cyanide
- 3,4-Methylenedioxyphenylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile
- 2-(1,3-benzodioxol-5-yl)acetonitrile
- Homopiperonylonitrile
- 3,4-Methylenedioxybenzyl Cyanide
- 2-(2H-1,3-benzodioxol-5-yl)acetonitrile
- 1,3-Benzodioxol-5-ylacetonitrile
- ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- 3,4-methylenedioxybenzylcyanide
- EINECS 224-655-9
- 3,4-Methylene Dioxyphenyl Nitrile
- A851331
- NS00031423
- L55KXL9MTL
- benzo[1,3]dioxol-5-yl-acetonitrile
- 5-Cyanomethyl-1,3-benzodioxole
- FT-0614405
- CK1017
- 3,4-methylenedioxyphenylacetonitile
- 2-(1,3-dioxaindan-5-yl)acetonitrile
- SY031615
- 3,4-METHYLENEDIOXYBENZENEACETONITRIL
- 2-(3,4-Methylenedioxyphenyl)acetonitrile
- (Benzo[1,3]dioxol-5-yl)acetonitrile
- DTXSID50196149
- 2-(1,3-benzodioxol-5-yl)-acetonitrile
- MFCD00005835
- AI3-21056
- FT-0682041
- [3,4-(methylenedioxy)phenyl]acetonitrile
- FS-1043
- Z234894070
- piperonyl cyanide
- 4439-02-5
- benzo[1,3]dioxole-5-acetonitrile
- Peperacetonitrile
- Piperonylacetonitrile
- 3,4-(Methylenedioxy)phenylacetonitrile, 99%
- M1923
- Benzodioxole-5-acetonitrile
- 927-38-8
- (Benzodioxol-5-yl)acetonitrile
- CS-0033767
- 1,3-Benzodioxol-5-ylacetonitrile #
- Q63396566
- AKOS001359218
- EN300-26831
- SCHEMBL141712
- 443-92-5
- DB-021962
-
- MDL: MFCD00005835
- Renchi: 1S/C9H7NO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5H,3,6H2
- Clave inchi: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
- Sonrisas: O1C([H])([H])OC2C([H])=C([H])C(C([H])([H])C#N)=C([H])C1=2
- Brn: 7739
Atributos calculados
- Calidad precisa: 161.04800
- Masa isotópica única: 161.048
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 208
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 42.2
- Carga superficial: 0
Propiedades experimentales
- Color / forma: White solid
- Denso: {"from":"zh","to":"en","trans_result":[{"src":"[","dst":"The["},{"src":"{","dst":"The{"},{"src":"\"\u6cb8\u70b9\": \"140\u00b0C\/5mmHg\"","dst":"\"Boiling point\": \"140 \u00b0 c\/5mmhg\""},{"src":"},","dst":"},"},{"src":"{","dst":"The{"},{"src":"\"\u7194\u70b9\": \"41-45\u00b0C\"","dst":"\"Melting point\": \"41-45 \u00b0 C\""},{"src":"}","dst":"}The"},{"src":"]","dst":"]The"}]}
- Punto de fusión: 41.0 to 45.0 deg-C
- Punto de ebullición: 140°C/5mmHg(lit.)
- Punto de inflamación: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - índice de refracción: {"from":"zh","to":"en","trans_result":[{"src":"[","dst":"The["},{"src":"{","dst":"The{"},{"src":"\"\u6cb8\u70b9\": \"140\u00b0C\/5mmHg\"","dst":"\"Boiling point\": \"140 \u00b0 c\/5mmhg\""},{"src":"},","dst":"},"},{"src":"{","dst":"The{"},{"src":"\"\u7194\u70b9\": \"41-45\u00b0C\"","dst":"\"Melting point\": \"41-45 \u00b0 C\""},{"src":"}","dst":"}The"},{"src":"]","dst":"]The"}]}
- Coeficiente de distribución del agua: Insoluble in water.
- PSA: 42.25000
- Logp: 1.48138
- Sensibilidad: {"from":"zh","to":"en","trans_result":[{"src":"[","dst":"The["},{"src":"{","dst":"The{"},{"src":"\"\u6cb8\u70b9\": \"140\u00b0C\/5mmHg\"","dst":"\"Boiling point\": \"140 \u00b0 c\/5mmhg\""},{"src":"},","dst":"},"},{"src":"{","dst":"The{"},{"src":"\"\u7194\u70b9\": \"41-45\u00b0C\"","dst":"\"Melting point\": \"41-45 \u00b0 C\""},{"src":"}","dst":"}The"},{"src":"]","dst":"]The"}]}
- Disolución: Uncertain
3,4-Methylenedioxyphenylacetonitrile Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319
- Declaración de advertencia: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Número de transporte de mercancías peligrosas:3439
- Wgk Alemania:3
- Código de categoría de peligro: 20/21/22
- Instrucciones de Seguridad: S36-S36/37
-
Señalización de mercancías peligrosas:
- Categoría de embalaje:III
- Nivel de peligro:6.1
- Categoría de embalaje:III
- Grupo de embalaje:III
- Período de Seguridad:6.1
- Términos de riesgo:R20/21/22
- Condiciones de almacenamiento:{"from":"zh","to":"en","trans_result":[{"src":"[","dst":"The["},{"src":"{","dst":"The{"},{"src":"\"\u6cb8\u70b9\": \"140\u00b0C\/5mmHg\"","dst":"\"Boiling point\": \"140 \u00b0 c\/5mmhg\""},{"src":"},","dst":"},"},{"src":"{","dst":"The{"},{"src":"\"\u7194\u70b9\": \"41-45\u00b0C\"","dst":"\"Melting point\": \"41-45 \u00b0 C\""},{"src":"}","dst":"}The"},{"src":"]","dst":"]The"}]}
- Nivel de peligro:6.1
3,4-Methylenedioxyphenylacetonitrile Datos Aduaneros
- Código HS:2932999099
- Datos Aduaneros:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,4-Methylenedioxyphenylacetonitrile PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26831-1.0g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95.0% | 1.0g |
$24.0 | 2025-03-21 | |
Oakwood | 002596-5g |
3,4-(Methylenedioxy)phenylacetonitrile |
4439-02-5 | 98% | 5g |
$50.00 | 2024-07-19 | |
eNovation Chemicals LLC | D523679-100g |
3,4-MethyleneDioxyphenylAcetonitrile |
4439-02-5 | 97% | 100g |
$200 | 2024-06-05 | |
TRC | M304528-50mg |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104407-5g |
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile |
4439-02-5 | 98% | 5g |
¥190 | 2023-04-14 | |
Enamine | EN300-26831-0.25g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-26831-1g |
2-(1,3-dioxaindan-5-yl)acetonitrile |
4439-02-5 | 95% | 1g |
$24.0 | 2023-09-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B840937-25g |
2-(Benzo[d][1,3]dioxol-5-yl)acetonitrile |
4439-02-5 | 98% | 25g |
¥580.00 | 2022-09-29 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1923-25G |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | >98.0%(GC) | 25g |
¥2580.00 | 2023-09-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1923-5G |
3,4-Methylenedioxyphenylacetonitrile |
4439-02-5 | >98.0%(GC) | 5g |
¥575.00 | 2023-09-07 |
3,4-Methylenedioxyphenylacetonitrile Literatura relevante
-
1. 282. The structure of tazettine. A synthesis of the Emde degradation product derived from tazettamideHiroshi Irie,Yoshisuke Tsuda,Shojiro Uyeo J. Chem. Soc. 1959 1446
-
Martin G. Banwell,Matthew T. Jones,Tristan A. Reekie,Brett D. Schwartz,Shen H. Tan,Lorenzo V. White Org. Biomol. Chem. 2014 12 7433
-
E. H. Farmer,G. M. Bennett,A. W. Chapman,S. G. P. Plant Annu. Rep. Prog. Chem. 1930 27 82
-
4. The chemistry of the “ insoluble red woods.” Part V. Pterocarpin and an oxidation product of homopterocarpinAlexander Robertson,W. B. Whalley J. Chem. Soc. 1954 1440
-
Sadagopan Raghavan,Anil Ravi Org. Biomol. Chem. 2016 14 10222
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